molecular formula C19H39NO2 B8540477 Palmitamide methyl MEA CAS No. 7438-10-0

Palmitamide methyl MEA

Cat. No.: B8540477
CAS No.: 7438-10-0
M. Wt: 313.5 g/mol
InChI Key: OZDCJJRKVZNYBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Palmitamide methyl MEA is a surfactant compound of interest for industrial and materials science research. Its defined functions include acting as a foam booster, improving foam quality by increasing volume and structure, and serving as a viscosity controlling agent, which allows for the modification of a product's thickness . This makes it a subject of study in the development and formulation of various industrial applications. As a member of the amide family, it is a conversion product of fatty acids . The supplied compound is a clear, colorless to light yellow liquid with a minimum purity of 96%, packed for laboratory use . This product is provided "For Research Use Only (RUO)." It is strictly not intended for diagnostic, therapeutic, or cosmetic use, nor for administration to humans or animals. Please refer to the Safety Data Sheet (SDS) before handling.

Properties

CAS No.

7438-10-0

Molecular Formula

C19H39NO2

Molecular Weight

313.5 g/mol

IUPAC Name

N-(2-hydroxyethyl)-N-methylhexadecanamide

InChI

InChI=1S/C19H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(22)20(2)17-18-21/h21H,3-18H2,1-2H3

InChI Key

OZDCJJRKVZNYBP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)N(C)CCO

Origin of Product

United States

Biosynthetic Pathways and Enzymatic Synthesis of Palmitamide Methyl Mea

Precursor Utilization and Substrate Specificity in Amide Biosynthesis

The biosynthesis of N-acyl amides, such as Palmitamide methyl MEA, is fundamentally dependent on the cellular availability of two key precursors: a fatty acid donor and an amine-containing headgroup. In the well-studied pathways for NAEs, the synthesis begins with the transfer of a fatty acid from a donor phospholipid, such as phosphatidylcholine, to the nitrogen atom of an acceptor phospholipid, phosphatidylethanolamine (B1630911) (PE). mdpi.comescholarship.org This reaction is catalyzed by N-acyltransferases (NATs). mdpi.comresearchgate.net

For the synthesis of this compound, the specific precursors required are a palmitic acid source and the amine N-methylethanolamine. evitachem.comwikipedia.org In a potential biosynthetic pathway analogous to that of PEA, N-methylethanolamine would first need to be incorporated into a phospholipid to form phosphatidyl-N-methylethanolamine. This process of methylating PE to form phosphatidyl-N-methylethanolamine is a known step in the biosynthesis of choline (B1196258) in some organisms. annualreviews.org

Once phosphatidyl-N-methylethanolamine is formed, an N-acyltransferase would catalyze the transfer of a palmitoyl (B13399708) group (from a donor like palmitoyl-CoA or a palmitoyl-containing phospholipid) to its amino group. agriculturejournals.cz This would create the direct precursor molecule, N-palmitoyl-phosphatidyl-N-methylethanolamine. The specificity of the N-acyltransferase enzymes is crucial; their ability to recognize and utilize phosphatidyl-N-methylethanolamine as a substrate would be a determining factor in the viability of this pathway.

Role of N-Acylphosphatidylethanolamine-Hydrolyzing Phospholipase D (NAPE-PLD) and Related Enzymes

The canonical pathway for the formation of NAEs culminates in the hydrolysis of an N-acylphosphatidylethanolamine (NAPE) precursor. researchgate.netnih.govontosight.ai The key enzyme in this step is N-Acylphosphatidylethanolamine-Hydrolyzing Phospholipase D (NAPE-PLD), a unique metallo-β-lactamase that cleaves the glycerophosphate bond of NAPE to release the free N-acylethanolamine and phosphatidic acid. tandfonline.comnih.govwikipedia.org

Following this established model, the final step in the biosynthesis of this compound would involve the hydrolysis of its precursor, N-palmitoyl-phosphatidyl-N-methylethanolamine. It is hypothesized that NAPE-PLD or a closely related phospholipase would catalyze this reaction, releasing this compound. The substrate specificity of NAPE-PLD is a critical area of research; while it is known to act on various NAPE species to produce different NAEs, its activity on N-methylated NAPEs is not fully characterized. escholarship.org

It is important to note that NAPE-PLD is not the sole enzyme capable of producing NAEs. Alternative, multi-step pathways have been identified, particularly in the central nervous system, that can generate NAEs from NAPE, bypassing NAPE-PLD. nih.govresearchgate.net These alternative routes could also potentially contribute to the synthesis of this compound from its phospholipid precursor.

Table 1: Key Enzymes in the Hypothesized Biosynthesis of this compound

EnzymeRole in Pathway
N-Acyltransferase (NAT) Catalyzes the transfer of a palmitoyl group to phosphatidyl-N-methylethanolamine to form the precursor, N-palmitoyl-phosphatidyl-N-methylethanolamine.
N-Acylphosphatidylethanolamine-Hydrolyzing Phospholipase D (NAPE-PLD) Hypothesized to hydrolyze N-palmitoyl-phosphatidyl-N-methylethanolamine to release the final product, this compound.

Regulation of De Novo Synthesis Pathways

The synthesis of NAEs is not a continuous process but is instead regulated "on-demand" in response to specific physiological or pathological stimuli. escholarship.orgnih.gov This tight control is exerted through the modulation of the expression and activity of the biosynthetic enzymes and the availability of the necessary precursors.

Drawing parallels from the extensively studied regulation of PEA, the synthesis of this compound would likely be subject to similar controls. A key regulatory point is the transcriptional control of the NAPE-PLD gene. For example, research has shown that proinflammatory stimuli, such as the bacterial endotoxin (B1171834) lipopolysaccharide (LPS), can significantly decrease PEA biosynthesis by suppressing the transcription of NAPE-PLD in macrophages. nih.gov This downregulation is mediated by changes in the histone acetylation of the NAPE-PLD promoter, highlighting a sophisticated epigenetic control mechanism. nih.gov

Furthermore, the regulation of N-acyltransferase activity and the cellular pools of precursor molecules, including palmitoyl-CoA and the specific acceptor phospholipid (in this case, phosphatidyl-N-methylethanolamine), are critical for controlling the rate of synthesis. agriculturejournals.cz The interplay between these factors ensures that the production of these bioactive amides is precisely managed to meet cellular needs.

Enzymatic Degradation and Catabolism of Palmitamide Methyl Mea

N-Acylethanolamine Acid Amidase (NAAA) Activity and Catalytic Mechanisms

NAAA is a lysosomal cysteine hydrolase that plays a pivotal role in the degradation of NAEs. wikipedia.org Its activity is characterized by a distinct acidic pH optimum and a specific catalytic mechanism.

Specificity for Palmitoyl (B13399708) Methyl Amide Hydrolysis

NAAA demonstrates the ability to hydrolyze substrates with modifications to the ethanolamine (B43304) head group. acs.org Kinetic experiments have confirmed that NAAA can efficiently hydrolyze palmitoyl methyl amide (PMA), a compound structurally analogous to the core of Palmitamide methyl MEA. acs.orgbohrium.comresearchgate.net This indicates that the ethanolamine fragment is not essential for the acylation step of the hydrolysis, highlighting the enzyme's capacity to process N-methylated substrates. acs.orgbohrium.com

pH Dependence of NAAA Catalytic Efficiency

The catalytic efficiency of NAAA is highly dependent on the pH of its environment, a characteristic feature consistent with its localization within lysosomes. nih.govtandfonline.com The enzyme exhibits maximal hydrolytic activity at an acidic pH of approximately 4.5-5. wikipedia.orgacs.orgnih.gov Its activity is significantly lower at neutral pH. acs.org This acidic requirement is crucial for both the catalytic activity and the proteolytic maturation of the enzyme. tandfonline.comnih.gov

Molecular Dynamics and Quantum Mechanical/Molecular Mechanics (QM/MM) Simulations of NAAA-Substrate Interactions

Computational simulations, including molecular dynamics (MD) and hybrid quantum mechanical/molecular mechanics (QM/MM) methods, have been instrumental in elucidating the catalytic mechanism of NAAA. acs.orgbohrium.comresearchgate.net These simulations, using the crystal structure of human NAAA as a basis, have modeled the hydrolysis of palmitoylethanolamide (B50096) (PEA), a related endogenous compound. acs.orgbohrium.comresearchgate.net The models show that the catalytic cysteine residue, Cys126, acts as both a nucleophile and an acid to facilitate the cleavage of the amide bond. acs.orgbohrium.com The simulations have also been applied to understand the interaction with palmitoyl methyl amide (PMA), providing insights into the stable formation of the enzyme-substrate complex. bohrium.com

Fatty Acid Amide Hydrolase (FAAH) Involvement in Metabolite Formation

Fatty Acid Amide Hydrolase (FAAH) is another key enzyme involved in the degradation of NAEs, though it displays different substrate preferences and subcellular localization compared to NAAA. bohrium.comnih.gov FAAH is an integral membrane enzyme belonging to the serine hydrolase family. wikipedia.org While NAAA shows a preference for saturated fatty acid amides like PEA, FAAH has a moderate preference for polyunsaturated substrates such as anandamide (B1667382). acs.orgunipr.it FAAH catalyzes the hydrolysis of a wide range of N-acylethanolamines to their corresponding fatty acids and ethanolamine. uniprot.org Although its direct and primary role in the degradation of this compound is less defined than that of NAAA, its broad substrate capacity suggests potential involvement in the metabolism of related compounds or their metabolites. bohrium.comnih.gov

Interplay of Degradative Enzymes in Regulating Endogenous Levels

The regulation of endogenous NAE levels is managed by the complementary actions of NAAA and FAAH. bohrium.comnih.gov These two enzymes have distinct characteristics: NAAA is a lysosomal enzyme with an acidic pH optimum, whereas FAAH is a membrane-bound enzyme that functions under more basic conditions. wikipedia.orgnih.gov This separation in localization and optimal function allows for the differential regulation of NAE signaling in various cellular compartments. NAAA is thought to be responsible for the bulk degradation of NAEs within lysosomes, while FAAH controls the levels of these signaling lipids at the membrane. researchgate.netnih.gov

Identification and Characterization of Metabolites

The enzymatic hydrolysis of this compound by NAAA is expected to yield two primary metabolites: palmitic acid and N-methylethanolamine . This is based on the known hydrolytic action of NAAA on the amide bond of its substrates. nih.gov While these are the predicted primary products, further comprehensive metabolic studies would be necessary to identify any other potential minor metabolites that might be formed through alternative pathways or the action of other enzymes like FAAH.

Molecular Mechanisms of Action and Receptor Interactions of Palmitamide Methyl Mea

Direct Receptor Agonism and Binding Affinity Studies

Palmitamide Methyl MEA exerts its effects in part through direct interaction with specific cellular receptors. The following sections detail the evidence for its agonistic activity, particularly at Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α) and its potential modulation of G Protein-Coupled Receptor 55 (GPR55).

A significant body of research has identified the nuclear receptor PPAR-α as a key molecular target for the anti-inflammatory properties of N-palmitoylethanolamide (PEA), a closely related compound to this compound. nih.gov Studies have demonstrated that PEA directly binds to and activates PPAR-α, initiating a cascade of events that lead to the modulation of inflammatory responses. nih.govdoi.org

In vitro studies have shown that PEA selectively activates PPAR-α with a half-maximal effective concentration (EC50) of 3.1 ± 0.4 μM. nih.govdoi.org This activation of PPAR-α by PEA has been shown to be crucial for its anti-inflammatory effects in animal models. nih.govdoi.org For instance, in mouse models of carrageenan-induced paw edema and phorbol (B1677699) ester-induced ear edema, the anti-inflammatory effects of PEA were observed in wild-type mice but were absent in mice lacking the PPAR-α receptor. nih.govdoi.org Furthermore, the effects of PEA were mimicked by known synthetic PPAR-α agonists, such as GW7647 and Wy-14643, further solidifying the role of this receptor in mediating the anti-inflammatory actions of PEA. nih.govdoi.org The binding of ligands like PEA to PPAR-α leads to the receptor's internalization and subsequent heterodimerization with retinoid X receptors in the cell nucleus, which in turn activates or suppresses the expression of various genes. researchgate.net

Table 1: In Vitro Activation of PPAR-α by PEA
CompoundReceptorEC50 (μM)Reference
Palmitoylethanolamide (B50096) (PEA)PPAR-α3.1 ± 0.4 nih.govdoi.org

GPR55 has been identified as a cannabinoid receptor that, when activated, leads to an increase in intracellular calcium. nih.gov Research has shown that GPR55 can be activated by various cannabinoid compounds, including anandamide (B1667382) (AEA) and methanandamide (B110085) (MEA). nih.gov While the specific binding affinity and modulatory effects of this compound on GPR55 are still under investigation, the activation of GPR55 by similar lipid molecules suggests a potential interaction. The signaling pathway of GPR55 is distinct from that of the classical cannabinoid receptors CB1 and CB2, involving Gαq, PLC, Gα12, and RhoA, and is insensitive to pertussis toxin. nih.gov

Indirect Receptor Modulation and "Entourage Effect" Theory

Beyond its direct receptor agonism, this compound is thought to influence the cellular environment through indirect mechanisms, most notably through the "entourage effect." researchgate.net This theory posits that certain lipid molecules can enhance the activity of endogenous cannabinoids by inhibiting their degradation or by modulating the receptors they target. researchgate.netresearchgate.net

The entourage effect of this compound is particularly evident in its interaction with the endocannabinoid system. researchgate.net It has been shown to potentiate the activity of the primary endocannabinoids, anandamide (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). researchgate.netresearchgate.net This enhancement is not due to direct binding to cannabinoid receptors but rather through mechanisms such as the inhibition of the enzymes responsible for endocannabinoid degradation, like fatty acid amide hydrolase (FAAH). researchgate.net By competitively blocking the catabolism of anandamide and 2-AG, this compound can elevate their local concentrations, thereby amplifying their physiological effects. researchgate.net

This compound has been shown to act as an allosteric modulator of the Transient Receptor Potential Vanilloid Type 1 (TRPV1) channels. nih.gov TRPV1 is a non-selective cation channel involved in pain perception and inflammation. nih.govmdpi.com Instead of directly activating the channel in the same manner as capsaicin, this compound is thought to bind to a different site on the receptor. nih.gov This allosteric binding enhances the affinity of endogenous ligands like anandamide for the TRPV1 receptor, thereby potentiating their effects. nih.gov Studies have shown that the potentiation of anandamide-induced vasorelaxation by PEA is abolished by TRPV1 receptor antagonists, supporting the role of TRPV1 in this interaction. nih.govnih.gov

Table 2: Effect of PEA on Anandamide-Induced Vasorelaxation
ConditionEffect on Anandamide-Induced RelaxationMediating ReceptorReference
Pretreatment with PEA (10 μM)PotentiationTRPV1 nih.govnih.gov
PEA + Capsaicin (TRPV1 desensitizer)Potentiation abolishedTRPV1 nih.govnih.gov
PEA + SB366791 (TRPV1 antagonist)Potentiation abolishedTRPV1 nih.govnih.gov

While this compound does not exhibit significant direct binding to the canonical cannabinoid receptors, CB1 and CB2, it indirectly influences their signaling pathways. researchgate.net This indirect modulation is a cornerstone of the entourage effect. By increasing the levels of endocannabinoids like anandamide and 2-AG, which are agonists for CB1 and CB2 receptors, this compound can enhance the activation of these receptors. researchgate.netresearchgate.net This leads to a downstream cascade of cellular responses typically associated with the endocannabinoid system, including the regulation of pain, inflammation, and neurotransmission. researchgate.net

Non-Receptor Mediated Cellular Responses

One such mechanism is the modulation of membrane-bound enzymes and ion channels. The cellular membrane is a fluid mosaic of lipids and proteins, and the incorporation of exogenous lipid molecules can alter its physical properties, such as fluidity and thickness. These changes can, in turn, influence the function of embedded proteins. For instance, alterations in the lipid microenvironment of an ion channel can affect its conformational state and, consequently, its gating properties.

Another potential non-receptor-mediated action is the "entourage effect," a phenomenon well-documented for endocannabinoids. This effect posits that biologically inactive or weakly active related molecules can enhance the activity of a primary active compound by inhibiting its metabolic degradation. For example, if this compound were to inhibit the enzymes responsible for breaking down anandamide, a key endocannabinoid, it would indirectly potentiate anandamide's effects at cannabinoid receptors.

Table 1: Potential Non-Receptor Mediated Cellular Responses of this compound (Hypothetical)

MechanismPotential Effect
Alteration of Membrane FluidityModulation of ion channel and enzyme activity
Enzyme Inhibition (e.g., FAAH)Increased levels of endogenous signaling lipids
"Entourage Effect"Potentiation of endocannabinoid signaling

It is crucial to underscore that these proposed mechanisms are based on the behavior of related lipid amides, and dedicated research is required to determine if and how this compound participates in these non-receptor-mediated cellular responses.

Autacoid Local Injury Antagonism (ALIA) Hypothesis and Mast Cell Modulation

The Autacoid Local Injury Antagonism (ALIA) hypothesis was first proposed to explain the anti-inflammatory actions of Palmitoylethanolamide (PEA). mdpi.com This hypothesis suggests that certain endogenous lipid amides, termed ALIAmides, are produced locally in response to tissue injury or inflammation and act to down-modulate the activity of pro-inflammatory cells, most notably mast cells. mdpi.com

Mast cells are key players in the inflammatory response, releasing a variety of mediators such as histamine, proteases, and cytokines upon activation. mdpi.com The degranulation of mast cells is a critical event in the propagation of inflammation and the generation of pain. The ALIA hypothesis posits that ALIAmides serve as a natural braking mechanism on mast cell degranulation, thereby limiting the inflammatory cascade.

Given the structural similarity of this compound to PEA, it has been postulated that it may also function as an ALIAmide. This would involve its local synthesis in injured tissues and subsequent interaction with mast cells to stabilize them and prevent or reduce the release of inflammatory mediators. The precise molecular targets on mast cells for ALIAmides are still a subject of investigation, with some evidence pointing towards peroxisome proliferator-activated receptor-alpha (PPAR-α) as a key player for PEA. mdpi.com

Table 2: Proposed Role of this compound within the ALIA Hypothesis

Cellular EventProposed Action of this compoundPotential Outcome
Tissue Injury/InflammationLocal synthesis of this compound
Mast Cell ActivationStabilization of mast cell membraneReduced degranulation
Release of Inflammatory MediatorsInhibition of histamine, cytokine releaseAttenuation of inflammation and pain

The investigation into the role of this compound as an ALIAmide and its specific effects on mast cell modulation is an active area of research. Confirmation of this hypothesis would provide a mechanistic basis for its potential anti-inflammatory and analgesic properties.

Cellular Signaling Pathways and Biochemical Cascade Perturbations

Intracellular Signal Transduction Networks Influenced by Palmitamide Methyl MEA

This compound has been observed to influence several critical intracellular signal transduction networks. These pathways are essential for translating extracellular stimuli into cellular responses, and their modulation can have significant physiological consequences. The primary pathways affected include the MAPK/ERK, Akt/PI3K, and Wnt signaling cascades.

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade that regulates a wide array of cellular processes, including cell growth, differentiation, and survival. nih.gov This pathway operates through a series of protein kinase phosphorylations, culminating in the activation of ERK. nih.govrupress.org

While direct studies on this compound are limited, research on the related lipid, palmitate, demonstrates its capacity to activate the MAPK/ERK pathway. nih.gov This activation is a key step in how cells respond to various external signals. nih.gov The duration and magnitude of ERK activation can determine the cellular outcome, such as whether a cell undergoes proliferation or differentiation. nih.gov The pathway's components, including Ras, Raf, and MEK, are critical for transmitting the signal from the cell surface to the nucleus. nih.gov The modulation of this pathway is a significant area of investigation for understanding how lipid molecules influence cellular fate.

Table 1: Key Components of the MAPK/ERK Signaling Pathway

Component Type Primary Function
Ras Small GTPase Acts as a molecular switch, activated by cell surface receptors. nih.gov
Raf MAP3K Phosphorylates and activates MEK. nih.gov
MEK (MAP2K) MAP2K Phosphorylates and activates ERK. nih.gov

| ERK (MAPK) | MAPK | Phosphorylates various downstream targets, including transcription factors. nih.gov |

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling network that promotes cell survival, growth, and proliferation. nih.govmdpi.com This pathway is activated by numerous growth factors and is essential for normal cellular function; its dysregulation is often implicated in disease. nih.gov

Studies using palmitic acid, a structural precursor to this compound, have shown that it can inhibit the insulin-stimulated activation of the PI3K/Akt pathway in neuronal cells. nih.govwikipedia.org This interaction can lead to conditions such as insulin (B600854) resistance. nih.gov The pathway involves the phosphorylation of Akt, which then goes on to regulate a host of downstream targets, including mTOR, a key regulator of cell growth and metabolism. nih.gov The interaction of lipid molecules with the PI3K/Akt pathway is crucial for understanding metabolic health and disease. nih.gov

The Wnt signaling pathway plays a fundamental role during embryonic development and in maintaining adult tissue homeostasis. nih.gov It is categorized into the canonical (β-catenin-dependent) and non-canonical pathways. nih.gov Crosstalk between the Wnt pathway and other signaling networks is extensive and critical for orchestrating complex cellular behaviors. nih.govmdpi.com

The Wnt pathway is known to interact with other major signaling cascades, including the PI3K/Akt and MAPK pathways. nih.gov For instance, Wnt signaling can influence the activity of mTOR, a downstream effector of the Akt pathway. nih.gov While direct evidence linking this compound to Wnt signaling is not yet established, the pathway's role in regulating cell fate and its known interactions with lipid-sensitive pathways like PI3K/Akt suggest it as a potential target for lipid amide modulation. nih.govnih.gov

Regulation of Gene Expression and Protein Phosphorylation Events

This compound and related lipids can exert profound effects on cellular function by altering gene expression and the phosphorylation status of key proteins. These modifications are the downstream consequences of the signaling pathway perturbations discussed above.

Protein phosphorylation is a primary mechanism through which cellular signals are transduced. wikipedia.org The activation of kinases like ERK and Akt leads to a cascade of phosphorylation events that ultimately alter the activity of transcription factors and other effector proteins. nih.govnih.gov For example, the catalytic product of Fatty Acid Synthase (FASN), palmitate, has been shown to regulate the stability of the p65 protein via phosphorylation events, thereby influencing gene expression. nih.gov

Furthermore, nutrient-dependent signals, including those from fatty acids, can influence gene expression through processes like protein palmitoylation, which affects the localization and activity of proteins involved in chromatin organization. nih.gov This indicates a direct link between lipid metabolism and the epigenetic control of genes.

Intercellular Communication and Paracrine Signaling Roles

Intercellular communication is vital for coordinating the behavior of cells within a tissue. jackwestin.com Paracrine signaling is a form of local cell-to-cell communication where a cell secretes signaling molecules that act on adjacent cells. wikipedia.org This process is essential for developmental processes and tissue repair, such as wound healing. nih.govnih.gov

Paracrine signaling can reduce variability in cellular responses by averaging signals across a local population of cells. nih.govelifesciences.org For example, in response to a wound, cells release ATP which stimulates neighboring cells; this primary signal can be amplified and refined by the secondary paracrine release of growth factors, which in turn activate pathways like MAPK/ERK. nih.gov Lipid-derived signaling molecules are known to participate in these communication networks, although the specific role of this compound in paracrine signaling requires further investigation.

Lipid-Mediated Signaling in Specific Cellular Contexts

Lipids are not merely structural components or energy stores; they are also critical signaling molecules. wikipedia.org Lipid signaling can occur through the activation of specific receptors or by altering the membrane environment, thereby influencing the function of membrane-associated proteins. wikipedia.orgnih.gov

Different lipid species, including fatty acids and their derivatives, act as second messengers and metabolic intermediates that regulate diverse cellular functions. rupress.orgnih.gov For instance, phosphatidic acid (PA) is a versatile lipid that acts as a precursor for other signaling lipids and can directly regulate the activity of enzymes like ERK and mTOR. rupress.org The process of protein palmitoylation, the attachment of palmitate to proteins, is a key mechanism of lipid-mediated signaling that controls protein localization, stability, and function, and its dysregulation is linked to numerous diseases. nih.gov The specific contexts in which this compound participates in these lipid-mediated signaling events are an active area of research.

Advanced Analytical Methodologies in Palmitamide Methyl Mea Research

Mass Spectrometry-Based Lipidomics for Qualitative and Quantitative Analysis

Mass spectrometry (MS) is a cornerstone of lipidomics, offering unparalleled sensitivity and specificity for the analysis of lipids like Palmitamide Methyl MEA. nih.gov This approach allows for the comprehensive study of the lipidome, which encompasses the total lipid content within a cell, tissue, or organism. nih.gov In the context of this compound, MS-based lipidomics is crucial for its detection and quantification in biological samples. The typical workflow involves sample preparation (including lipid extraction), MS data acquisition, and data processing. nih.gov

Liquid chromatography coupled to mass spectrometry (LC-MS) is a frequently utilized platform. researchgate.net This technique combines the separation power of chromatography with the mass analysis capabilities of MS. For N-acylethanolamines, electrospray ionization (ESI) is a common soft ionization method that transfers the lipid ions from the liquid phase to the gas phase for analysis. researchgate.net Targeted analysis, often using tandem mass spectrometry (MS/MS) on triple quadrupole (QqQ) instruments, provides high selectivity and accuracy for quantifying specific lipids. researchgate.netyoutube.com In this setup, specific precursor-to-product ion transitions are monitored, minimizing interference from the complex lipid matrix. researchgate.net

Table 1: Mass Spectrometry Parameters for N-Acylethanolamine Analysis

Parameter Description Relevance to this compound
Ionization Mode Electrospray Ionization (ESI), typically in positive mode for N-acylethanolamines. Generates protonated molecules [M+H]⁺ for mass analysis.
Mass Analyzer Triple Quadrupole (QqQ), Quadrupole-Time of Flight (Q-TOF). researchgate.net QqQ is used for targeted quantification (e.g., SRM/MRM), while Q-TOF is used for high-resolution accurate mass measurements in untargeted studies.
Scan Type Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM). researchgate.net Highly specific quantitative method that monitors a predefined fragmentation of the parent ion, increasing the signal-to-noise ratio.

| Fragmentation | Collision-Induced Dissociation (CID). | Generates characteristic product ions that confirm the identity of the compound. For this compound, fragmentation would likely involve cleavage of the amide bond. |

Subtraction lipidomics is a comparative analytical strategy designed to identify unique or significantly altered lipids between two sample sets. While not a distinct instrumentation technique, it is a data analysis approach that leverages high-resolution mass spectrometry. The methodology involves acquiring comprehensive lipid profiles from a control group and a test group (e.g., cells treated with an external agent or expressing a specific enzyme). The datasets are then computationally overlaid, and common lipid signals are subtracted, highlighting the lipids that are exclusively present or differentially expressed in the test sample.

In the context of this compound research, this technique could be applied to:

Identify Metabolic Products: By comparing the lipidome of cells before and after incubation with this compound, subtraction lipidomics could reveal novel metabolites derived from its enzymatic processing.

Elucidate Enzyme Function: When studying an enzyme suspected of metabolizing this compound, comparing the lipid profiles of enzyme-deficient cells versus wild-type cells could pinpoint the specific changes in lipid composition caused by the enzyme's activity on this substrate.

High-Throughput Screening Assays for Enzyme Inhibitors

High-throughput screening (HTS) is a drug discovery process that allows for the rapid assessment of large libraries of compounds to identify those that modulate a specific biological target. nih.govbath.ac.uk For this compound, HTS assays are designed to find inhibitors of enzymes responsible for its degradation, such as N-acylethanolamine-hydrolyzing acid amidase (NAAA). nih.gov Inhibiting these enzymes can prolong the biological effects of this compound. mdpi.com

Fluorescence-based assays are among the most common methods used in HTS due to their high sensitivity, versatility, and suitability for miniaturization. nih.govmdpi.com A typical assay for an amidase that hydrolyzes this compound would involve a synthetic substrate that becomes fluorescent upon enzymatic cleavage. Potential inhibitors are added to the reaction, and their efficacy is measured by a decrease in the fluorescent signal.

Table 2: Components of a Fluorescence-Based HTS Assay for NAAA Inhibitors

Component Function Example/Principle
Enzyme The biological target. Recombinant N-acylethanolamine-hydrolyzing acid amidase (NAAA). nih.gov
Substrate A molecule that the enzyme acts upon to produce a signal. A fluorogenic palmitoyl (B13399708) amide, such as N-(4-methylcoumarin) palmitamide (PAMCA), which releases a fluorescent coumarin (B35378) group upon hydrolysis. mdpi.com
Test Compounds A library of small molecules to be screened for inhibitory activity. nih.gov A diverse collection of synthetic or natural products.
Assay Buffer Provides optimal conditions (pH, salts) for enzyme activity. A buffer with a pH of 4.5-5.0, optimal for NAAA activity. acs.org

| Detection System | An instrument to measure the output signal. | A microplate reader capable of detecting fluorescence intensity. mdpi.com |

The performance of an HTS assay is often evaluated using statistical parameters like the Z'-factor, which provides a measure of the assay's quality and suitability for screening. bath.ac.uk

Chromatographic Techniques for Compound Separation and Identification

Chromatography is a fundamental separation technique essential for isolating and identifying this compound from complex biological mixtures. nih.gov The principle involves distributing the components of a mixture between a stationary phase and a mobile phase. nih.gov Differences in the chemical properties of the components cause them to move at different rates, leading to their separation. nih.gov

High-Performance Liquid Chromatography (HPLC): This is the most common chromatographic method for analyzing N-acylethanolamines. researchgate.netmdpi.com A liquid mobile phase carries the sample through a column packed with a solid stationary phase. nih.gov For this compound, which is a lipophilic molecule, reversed-phase HPLC is typically used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile/water). researchgate.net Detection can be achieved using a UV detector or, more powerfully, by coupling the HPLC system to a mass spectrometer (LC-MS). mdpi.com

Gas Chromatography (GC): GC is another powerful separation technique, particularly for volatile or semi-volatile compounds. The mobile phase is an inert gas, and the stationary phase is a high-boiling-point liquid coated on a solid support inside a capillary column. For non-volatile lipids like this compound, a derivatization step is often required to convert them into more volatile forms before GC analysis. GC is also frequently coupled with mass spectrometry (GC-MS). researchgate.net

Table 3: Comparison of Chromatographic Techniques for this compound Analysis

Feature High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Mobile Phase Liquid (e.g., Acetonitrile/Water) Gas (e.g., Helium, Nitrogen)
Stationary Phase Solid particles (e.g., Silica, C18-modified silica) Liquid film on column wall
Sample State Dissolved in a liquid Volatilized (may require derivatization)
Coupling to MS LC-MS is standard for lipidomics. researchgate.net GC-MS is well-established. researchgate.net

| Primary Application | Quantitative and qualitative analysis of non-volatile lipids from biological extracts. | Analysis of volatile metabolites or derivatized lipids. |

Spectroscopic Approaches for Structural Characterization of Enzyme-Substrate Complexes

Understanding how this compound interacts with its target enzymes at a molecular level is crucial for rational drug design. Spectroscopic techniques provide detailed structural information about these interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful method for studying the structure and dynamics of molecules in solution, providing information that is complementary to the static picture from X-ray crystallography. nih.gov For enzyme-substrate complexes, NMR can be used to identify the binding site, determine the structure of the bound ligand, and probe the dynamic changes that occur in both the enzyme and the substrate upon binding. nih.gov Techniques like Saturation Transfer Difference (STD) NMR can identify which parts of a ligand are in close contact with the protein, while 2D NMR experiments like NOESY can provide distance constraints to build a structural model of the complex. researchgate.net

Table 4: Information from Spectroscopic Techniques for Enzyme-Substrate Characterization

Technique Sample State Information Obtained Application to this compound
X-ray Crystallography Crystalline Solid High-resolution 3D atomic structure, precise bond angles and distances, identification of key binding interactions. mdpi.com Provides a static snapshot of how this compound fits into the active site of its metabolizing enzyme.

| NMR Spectroscopy | Solution | 3D structure in solution, protein and ligand dynamics, mapping of binding interfaces, kinetic and thermodynamic data. nih.gov | Characterizes the binding interaction in a more physiological-like state and reveals dynamic changes upon complex formation. |

Synthetic Chemistry and Chemical Biology of Palmitamide Methyl Mea and Analogs

Methodologies for Chemical Synthesis and Derivatization

The chemical synthesis of Palmitamide methyl MEA, an N-acyl N-methylethanolamine, is not extensively detailed in dedicated literature. However, its synthesis can be inferred from established methods for producing closely related N-acylethanolamines (NAEs), such as Palmitoylethanolamide (B50096) (PEA). The core of the synthesis is the formation of an amide bond between a palmitic acid derivative (the acyl donor) and N-methylethanolamine.

Common synthetic strategies include:

Reaction with Fatty Acid Chlorides: A traditional method involves converting palmitic acid to its more reactive acid chloride, palmitoyl (B13399708) chloride. This intermediate then readily reacts with N-methylethanolamine to form the amide bond, yielding this compound. This method is effective but requires handling of the moisture-sensitive acid chloride.

Amidation with Fatty Acid Esters: Fatty acid methyl esters or vinyl esters can serve as acyl donors. researchgate.net The reaction of methyl palmitate or vinyl palmitate with N-methylethanolamine, often catalyzed by a base like sodium methoxide, produces the desired amide. researchgate.net Using vinyl esters is particularly advantageous as the reaction is irreversible due to the formation of the volatile byproduct acetaldehyde. researchgate.net

Direct Amidation of Free Fatty Acids: Palmitic acid can be reacted directly with N-methylethanolamine at high temperatures (typically above 100°C) to form the amide bond through dehydration. researchgate.net This method is straightforward but may require harsh conditions and can sometimes lead to side products. researchgate.net

Enzymatic Synthesis: Biocatalytic methods using enzymes like lipases can also be employed to form the amide bond under milder conditions, offering a more environmentally friendly alternative.

A comparative study highlighted an improved method for synthesizing N-palmitoylethanolamine using vinyl palmitate as the acyl donor and an excess of ethanolamine (B43304) as both reactant and solvent. researchgate.net This solvent-free system, using sodium methoxide as a catalyst at 60°C, achieved a 98% purity of the final product. researchgate.net A similar approach using N-methylethanolamine would be a viable route to high-purity this compound.

Derivatization of this compound is primarily performed for analytical purposes, such as enhancing its volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The free hydroxyl group can be converted to a trimethylsilyl (TMS) ether, a common technique used for the analysis of NAEs.

Table 1: Comparison of Synthetic Routes to N-Acylethanolamines
Acyl DonorReactantKey ConditionsAdvantagesDisadvantages
Fatty Acid Chloride (e.g., Palmitoyl chloride)N-methylethanolamineAnhydrous solvent, often with a baseHigh reactivity, good yieldRequires synthesis of acid chloride, moisture sensitive
Fatty Acid Methyl Ester (e.g., Methyl palmitate)N-methylethanolamineBase catalyst (e.g., sodium methoxide), heatReadily available starting materialsReversible reaction, may require removal of methanol
Fatty Acid Vinyl Ester (e.g., Vinyl palmitate)N-methylethanolamineBase catalyst, mild heat (e.g., 60°C) researchgate.netIrreversible reaction, high purity product researchgate.netVinyl esters are less common than methyl esters
Free Fatty Acid (e.g., Palmitic acid)N-methylethanolamineHigh temperatures (>100°C) researchgate.netSimple, one-step processHarsh conditions, potential for side products researchgate.net

Design and Synthesis of Specific Enzyme Inhibitors or Modulators

This compound belongs to the class of N-acylethanolamines (NAEs), whose endogenous levels are tightly regulated by specific hydrolyzing enzymes, primarily Fatty Acid Amide Hydrolase (FAAH) and N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA). nih.govuclouvain.be The design and synthesis of inhibitors for these enzymes are major goals in chemical biology to pharmacologically modulate NAE signaling. While specific inhibitors based on the this compound scaffold are not widely reported, the principles are derived from extensive studies on analogs like Palmitoylethanolamide (PEA).

The strategy for designing such inhibitors often involves modifying the three key components of the NAE scaffold:

The Acyl Chain: The length and rigidity of the fatty acid chain are critical.

The Amide Bond: This bond can be replaced with other functional groups to alter stability or binding.

The Ethanolamine Headgroup: Modifications here can influence selectivity and potency.

For instance, in the development of NAAA inhibitors, researchers started with a simple PEA derivative, 1-hexadecanoylpyrrolidine, which showed weak inhibition of both NAAA and FAAH. nih.gov By replacing the palmitoyl alkyl chain with more rigid, lipophilic groups like a 3-(p-biphenyl)propionic acid moiety, they significantly improved potency and selectivity for NAAA. nih.gov This led to the discovery of a competitive NAAA inhibitor that could effectively block the enzyme's activity. nih.gov

Another approach involves introducing "cysteine warheads"—chemical groups that react with the catalytic cysteine residue in the active site of enzymes like NAAA. nih.gov Beta-lactones, for example, have been incorporated into NAE-like structures. escholarship.org The strained four-membered ring of the beta-lactone acts as an acylating agent, forming a covalent bond with the enzyme's active site cysteine and leading to irreversible inhibition. escholarship.org Studies on (S)-N-(2-oxo-3-oxetanyl)biphenyl-4-carboxamide showed it to be a potent NAAA inhibitor, demonstrating the success of this rational design approach. escholarship.org

Applying these principles to this compound, one could envision synthetic analogs where:

The palmitoyl chain is replaced with aryl-containing lipophilic groups to enhance binding affinity.

The N-methyl group on the ethanolamine head is varied to explore steric effects within the enzyme's binding pocket.

The hydroxyl group is replaced with or modified to include reactive moieties like beta-lactones to create covalent inhibitors.

These synthetic modifications aim to create tool compounds that can selectively inhibit enzymes like FAAH or NAAA, thereby increasing the endogenous levels of specific NAEs and helping to elucidate their biological functions.

Development of Radiolabeled Probes for Metabolic Tracing

To understand the pharmacokinetics, distribution, and metabolism of NAEs like this compound, researchers develop radiolabeled probes. These probes incorporate a radioactive isotope (e.g., tritium ³H, carbon-14 ¹⁴C) or a positron-emitting isotope (e.g., fluorine-18 ¹⁸F) into the molecule's structure, allowing it to be traced in biological systems using techniques like liquid scintillation counting or Positron Emission Tomography (PET). nih.govacs.org

While a specific radiolabeled version of this compound is not documented, the synthesis of analogous probes provides a clear blueprint. A notable example is the development of N-(16-¹⁸F-fluorohexadecanoyl)ethanolamine (¹⁸F-FHEA), a PET probe designed to image the activity of NAE-hydrolyzing enzymes in the brain. acs.org

The synthesis of this probe involved a multi-step process:

Precursor Synthesis: A non-radioactive precursor molecule was synthesized. 16-bromohexadecanoic acid was reacted with ethanolamine to form N-(16-bromohexadecanoyl)ethanolamine. acs.org The hydroxyl group was then protected to prevent unwanted side reactions. acs.org

Radiofluorination: The bromo- group on the precursor was replaced with the radioactive ¹⁸F isotope. This nucleophilic substitution reaction is the key step that incorporates the radiolabel.

Deprotection: The protecting group on the hydroxyl was removed to yield the final radiolabeled probe, ¹⁸F-FHEA. acs.org

This strategy could be directly adapted to synthesize a radiolabeled version of this compound. The starting material would be N-methylethanolamine instead of ethanolamine. By introducing a suitable leaving group (like bromine or tosylate) at the end of the palmitic acid chain, a radiolabel such as ¹⁸F could be incorporated. Alternatively, isotopes like ¹⁴C could be incorporated into the palmitoyl chain or the ethanolamine backbone during the initial synthesis of the starting materials.

These radiolabeled probes are invaluable for in vivo studies. They enable researchers to non-invasively monitor where the compound accumulates in the body, how quickly it is metabolized by enzymes like FAAH and NAAA, and how these processes are altered in disease states. acs.org

Structure-Activity Relationship (SAR) Studies of Amide Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and chemical biology, aiming to understand how specific structural features of a molecule contribute to its biological activity. For amide derivatives related to this compound, SAR studies have been crucial in the development of potent and selective inhibitors for the enzymes FAAH and NAAA. nih.govnih.gov

These studies systematically modify the chemical structure of a lead compound and measure the resulting effect on its ability to inhibit the target enzyme. Key findings from SAR studies on NAE-based inhibitors include:

The Head Group: The group attached to the amide nitrogen is critical for activity and selectivity. In the design of NAAA inhibitors, replacing the pyrrolidine head of a lead compound with other cyclic groups like cyclopentanamine or piperidine led to a complete loss of inhibitory activity. nih.gov This indicates a strict structural requirement in the enzyme's binding pocket for this part of the molecule. For this compound, the N-methyl-N-(2-hydroxyethyl) group would be a key point for modification to probe its interactions with target enzymes.

The Acyl Chain: The length and composition of the lipid chain significantly impact potency. For a series of NAAA inhibitors, increasing the length of an alkyl chain attached to a phenyl group (Ph-(CH₂)n-) enhanced inhibitory activity, with optimal potency observed at a chain length of n=6. nih.gov Further modifications, such as introducing a biphenyl group instead of a simple phenyl group, dramatically increased potency, highlighting the importance of extended, rigid lipophilic structures for binding. nih.gov

The Amide Bond and Surrounding Groups: Modifications around the central amide core are also explored. For example, a class of potent FAAH inhibitors was developed from O-biphenyl-3-yl carbamates, where the amide bond is replaced by a carbamate linkage. guidetopharmacology.org This demonstrates that bioisosteric replacement of the amide can lead to compounds with improved properties.

Table 2: Summary of SAR Findings for NAE-Based Enzyme Inhibitors
Structural RegionModification ExampleObserved Effect on Activity (Target Enzyme)Reference
Acyl ChainReplacement of alkyl chain with a (biphenyl)ethyl groupIncreased potency (NAAA) nih.gov
Acyl ChainVariation of alkyl chain length (n in Ph(CH₂)n-)Potency dependent on length, optimal at n=6 (NAAA) nih.gov
Head GroupReplacement of pyrrolidine with piperidineComplete loss of activity (NAAA) nih.gov
Core StructureReplacement of amide with carbamate linkageLed to potent FAAH inhibitors guidetopharmacology.org
Head GroupIncorporation of a beta-lactone (oxetanyl) ringCreated potent, covalent inhibitors (NAAA) escholarship.org

These SAR studies provide a rational basis for the design of new molecules. By understanding which structural motifs are essential for binding and inhibition, chemists can synthesize novel analogs of this compound with potentially enhanced potency, selectivity, and drug-like properties for therapeutic or research applications.

Theoretical and Computational Modeling of Palmitamide Methyl Mea Interactions

Molecular Docking and Dynamics Simulations for Receptor Binding

Molecular docking and molecular dynamics (MD) simulations are pivotal computational tools for predicting and analyzing the interaction of small molecules like Palmitamide Methyl MEA with protein receptors. These methods are instrumental in structure-based drug design and in understanding the fundamental aspects of molecular recognition.

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. The process involves sampling a vast number of possible conformations and orientations of this compound within the binding site of a target protein. Scoring functions are then used to estimate the binding affinity for each pose, allowing for the identification of the most energetically favorable binding mode. For this compound, this approach can be used to screen potential protein targets and to generate initial hypotheses about the key amino acid residues involved in the binding interaction.

Following molecular docking, molecular dynamics simulations can provide a more detailed and dynamic picture of the ligand-receptor complex. MD simulations model the movement of atoms over time by solving Newton's equations of motion. This allows for the study of the flexibility of both the ligand and the protein, as well as the explicit consideration of solvent effects. For the this compound-receptor complex, MD simulations can be used to assess the stability of the predicted binding pose, to analyze the network of intermolecular interactions (such as hydrogen bonds and van der Waals forces), and to calculate the binding free energy, which is a more rigorous measure of binding affinity.

Table 1: Hypothetical Molecular Docking and Dynamics Simulation Parameters for this compound

ParameterDescriptionExample Value/Method
Receptor Target Protein of interest for binding studiese.g., Fatty Acid Amide Hydrolase (FAAH), Peroxisome Proliferator-Activated Receptors (PPARs)
Docking Software Program used for predicting binding posee.g., AutoDock Vina, Glide, Gold
Scoring Function Algorithm to estimate binding affinitye.g., Vina Score, GlideScore, GoldScore
MD Simulation Engine Software for running molecular dynamicse.g., GROMACS, AMBER, NAMD
Force Field Mathematical model of interatomic forcese.g., CHARMM36, AMBER ff19SB, OPLS-AA
Simulation Time Duration of the molecular dynamics rune.g., 100 nanoseconds
Binding Free Energy Method Technique to calculate binding affinitye.g., MM/PBSA, MM/GBSA, Free Energy Perturbation (FEP)

QM/MM Approaches for Enzyme Catalysis Mechanisms

To understand how enzymes metabolize this compound, a more advanced computational technique known as hybrid quantum mechanics/molecular mechanics (QM/MM) is often employed. This method is particularly well-suited for studying chemical reactions in biological systems.

In a QM/MM simulation, the system is partitioned into two regions. The small, chemically active region, such as the substrate this compound and the key amino acid residues in the enzyme's active site, is treated with quantum mechanics (QM). This high-level approach is necessary to accurately describe the electronic rearrangements that occur during bond breaking and formation. The remainder of the system, including the rest of the protein and the surrounding solvent, is treated with the computationally less expensive molecular mechanics (MM) force fields.

By applying QM/MM methods, researchers can investigate the detailed step-by-step mechanism of enzymatic reactions involving this compound. This includes identifying transition states, calculating activation energy barriers, and determining the roles of specific catalytic residues. For instance, in the hydrolysis of the amide bond of this compound by an amidase, QM/MM simulations can elucidate the proton transfer steps and the formation of tetrahedral intermediates.

Table 2: Key Aspects of a QM/MM Study on this compound Metabolism

AspectDescription
Enzyme of Interest The enzyme responsible for metabolizing this compound.
QM Region The atoms treated with quantum mechanics (e.g., the amide bond of the substrate and the catalytic residues of the enzyme).
MM Region The remaining atoms of the protein and solvent treated with molecular mechanics.
Reaction Coordinate The path that describes the transformation from reactants to products.
Free Energy Surface A plot of the energy of the system as a function of the reaction coordinate, revealing transition states and intermediates.

Predictive Modeling of Metabolic Pathways and Fluxes

Predicting the metabolic fate of this compound within a biological system is a complex task that can be addressed using computational models of metabolic pathways. These models aim to provide a holistic view of how a compound is processed through the network of biochemical reactions in an organism.

One approach involves the use of expert systems and databases of known metabolic transformations. These tools can predict potential metabolites of this compound by applying a set of biotransformation rules based on the metabolism of similar molecules. For example, given the structure of this compound, such a system might predict hydrolysis of the amide bond as a primary metabolic step.

In Silico Design of Novel Amidase Modulators

Computational methods play a crucial role in the rational design of molecules that can modulate the activity of enzymes, such as the amidases that may be involved in the metabolism of this compound. The goal of in silico design is to create novel compounds with enhanced potency, selectivity, and pharmacokinetic properties.

Structure-based drug design is a powerful strategy that utilizes the three-dimensional structure of the target enzyme. By understanding the detailed interactions between a known inhibitor or substrate and the enzyme's active site, medicinal chemists can design new molecules that are predicted to bind more tightly or to have specific modulatory effects. Techniques such as virtual screening of large compound libraries can be used to identify initial hits, which can then be optimized through iterative cycles of design, synthesis, and testing.

Another approach is ligand-based drug design, which is employed when the structure of the target enzyme is unknown. This method relies on the knowledge of a set of molecules that are known to interact with the target. By analyzing the common structural features and properties of these active compounds, a pharmacophore model can be developed. This model represents the essential three-dimensional arrangement of features required for biological activity and can be used to search for new molecules with a similar profile. These in silico design strategies can accelerate the discovery of novel modulators of this compound's metabolic pathways.

Integration with Endogenous Lipid Metabolism and Signaling Systems

Cross-Talk with Other Endocannabinoids and Related Lipid Amides

PEA is well-documented to interact with the endocannabinoid system, not by directly binding to the classical cannabinoid receptors CB1 and CB2, but through a mechanism often termed the "entourage effect". researchgate.net This effect describes the ability of certain non-psychoactive lipid amides to enhance the activity of primary endocannabinoids like anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). researchgate.net

The primary mechanism behind this cross-talk involves the modulation of endocannabinoid degradation. PEA acts as a substrate for Fatty Acid Amide Hydrolase (FAAH), the main enzyme responsible for breaking down anandamide. nih.gov By competing with anandamide for access to FAAH, PEA can slow the degradation of AEA, thereby increasing its concentration and prolonging its signaling effects at cannabinoid receptors and other targets. researchgate.netnih.gov This competitive inhibition effectively boosts the endogenous cannabinoid tone. researchgate.net

Research has demonstrated this potentiation in various physiological contexts. For instance, in rat isolated small mesenteric arteries, PEA was found to potentiate the vasorelaxant effects of anandamide. nih.gov This enhancement was linked to the Transient Receptor Potential Vanilloid type 1 (TRPV1) receptor, a target of anandamide. nih.gov The study showed that PEA's potentiation of anandamide-induced relaxation was additive with the effects of a direct FAAH inhibitor, further supporting the role of enzymatic competition. nih.gov

The table below summarizes the key interactions between PEA and other endocannabinoids.

Interacting MoleculeMechanism of Cross-Talk with PEAPhysiological Outcome
Anandamide (AEA) Competitive inhibition of the FAAH enzyme, reducing AEA degradation. researchgate.netnih.govPotentiation of AEA-induced effects, such as vasorelaxation. nih.gov
2-Arachidonoylglycerol (2-AG) Indirect potentiation by increasing overall endocannabinoid tone. researchgate.netContribution to analgesia and reduced neuroinflammation. researchgate.net

This interplay illustrates a sophisticated level of regulation within the lipid signaling network, where related but distinct molecules can synergistically influence physiological outcomes.

Influence on Fatty Acid Homeostasis and Lipidomic Profiles

The cellular concentration of PEA is intrinsically linked to the metabolism of its precursor, palmitic acid. Palmitic acid is a common saturated fatty acid in the human body, and its levels are tightly regulated through diet and endogenous synthesis via de novo lipogenesis (DNL). nih.gov Pathophysiological conditions like insulin (B600854) resistance can lead to sustained DNL, increasing the tissue content of palmitic acid and, consequently, the pool available for PEA synthesis. nih.gov

The balance between different fatty acid species is crucial for cellular health, and alterations in this balance can have significant consequences. Lipidomic studies, which analyze the complete profile of lipids in a biological system, have shown that changes in the enzymes that process fatty acids can dramatically alter these profiles. For example, studies in non-alcoholic steatohepatitis (NASH) have revealed significant changes in fatty acid desaturases and elongases, leading to altered levels of various saturated and monounsaturated fatty acids. nih.gov While not directly measuring PEA, these studies highlight the dynamic nature of fatty acid metabolism. An increase in the precursor palmitic acid can shift the balance, potentially leading to an overaccumulation that results in dyslipidemia and inflammation. nih.gov

The regulation of fatty acid homeostasis is also influenced by the ratio of saturated fatty acids (SFAs) to polyunsaturated fatty acids (PUFAs). PUFAs are known to suppress the expression of genes involved in lipogenesis. nih.gov Therefore, a relative decrease in PUFA intake can promote the endogenous production of palmitic acid, further influencing the lipidomic profile and the availability of precursors for PEA synthesis. nih.gov

The following table outlines factors influencing fatty acid homeostasis related to PEA.

FactorInfluence on Fatty Acid HomeostasisPotential Impact on PEA Levels
De Novo Lipogenesis (DNL) Increases endogenous synthesis of palmitic acid. nih.govIncreases the availability of precursor for PEA synthesis.
Dietary Fatty Acid Ratio A low ratio of PUFA to SFA can promote DNL. nih.govMay indirectly increase the pool of palmitic acid for PEA synthesis.
Fatty Acid Modifying Enzymes Desaturases and elongases alter the balance of different fatty acid species. nih.govAffects the overall lipidomic profile within which PEA functions.

Role in Autoregulatory Cellular Processes

PEA functions as a key signaling molecule in various autoregulatory processes designed to maintain cellular and tissue stability, particularly in response to stress or injury. One of its most characterized roles is the regulation of inflammation.

PEA exerts anti-inflammatory effects by activating the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α). researchgate.net Activation of this nuclear receptor leads to the downstream suppression of pro-inflammatory pathways. Specifically, it can block the upregulation of Nuclear Factor-kappa B (NF-κB), a master regulator of the inflammatory response, thereby reducing the production and release of inflammatory cytokines. researchgate.net This mechanism represents a crucial cellular feedback loop to control inflammation.

In addition to its anti-inflammatory actions, PEA is involved in the autoregulation of vascular tone. Studies have shown that PEA, along with anandamide and oleoylethanolamide, can induce vasorelaxation in arteries. nih.gov This suggests a direct role for these N-acylethanolamides in the local control of blood flow and pressure, contributing to cardiovascular homeostasis.

The autoregulatory functions of PEA are summarized in the table below.

Autoregulatory ProcessMechanism of ActionCellular/Physiological Outcome
Inflammation Control Activates PPAR-α, leading to inhibition of the NF-κB pathway. researchgate.netReduced expression and release of pro-inflammatory cytokines.
Vascular Tone Regulation Induces relaxation of vascular smooth muscle in arteries. nih.govContribution to the maintenance of cardiovascular homeostasis.

Through these pathways, PEA acts as an endogenous regulator, helping to resolve inflammation and maintain normal physiological function at the cellular level.

Future Directions and Emerging Research Avenues in Palmitamide Methyl Mea Studies

Elucidation of Novel Molecular Targets

A primary objective in PMEA research is to move beyond inferred activities based on its analogue, PEA, and to definitively identify its specific molecular interaction partners. While PEA is known to interact with targets like peroxisome proliferator-activated receptor-alpha (PPAR-α) and potentially the orphan G protein-coupled receptor GPR55 nih.gov, it is crucial to determine if PMEA shares these targets or engages with a unique set of receptors and enzymes.

Future research will be heavily reliant on advanced chemoproteomic strategies to map the PMEA interactome within a native cellular environment. researchgate.netnih.gov These approaches overcome the limitations of traditional binding assays and can identify both high-affinity and transient interactions.

Key Emerging Approaches:

Affinity-Based Probes: This involves synthesizing PMEA-derived chemical probes that feature a reporter tag (e.g., biotin) and a photoreactive cross-linking group. When introduced to live cells or cell lysates, these probes bind to their protein targets. Upon UV irradiation, a covalent bond is formed, allowing for the subsequent isolation and identification of the target proteins via mass spectrometry. researchgate.net

Electroaffinity Labeling (ECAL): A cutting-edge alternative to photoaffinity labeling, ECAL uses a small, redox-active functional group that can be activated electrochemically to induce covalent protein capture. researchgate.netchemrxiv.org This method avoids the use of UV light, which can sometimes damage biological samples, offering a more controlled way to identify direct binding partners. researchgate.net

Thermal Proteome Profiling (TPP): This technique assesses the thermal stability of the entire proteome in the presence and absence of a ligand. When PMEA binds to a target protein, it typically increases that protein's stability at higher temperatures. By comparing the "melting curves" of all proteins across the proteome, researchers can identify specific targets without chemically modifying the PMEA molecule itself. researchgate.net

These unbiased, proteome-wide screening methods are essential for deorphanizing the signaling pathways of PMEA and discovering potentially novel therapeutic targets.

Potential Target Class Rationale for Investigation with PMEA Emerging Research Technique
Nuclear Receptors Analogue PEA is a known agonist of PPAR-α. nih.govThermal Proteome Profiling (TPP)
G Protein-Coupled Receptors (GPCRs) PEA is linked to orphan receptors like GPR55; PMEA may target these or other orphan GPCRs.Affinity-Based Chemoproteomics
Ion Channels Other NAEs are known to modulate channels like the Transient Receptor Potential Vanilloid 1 (TRPV1). researchgate.netElectroaffinity Labeling (ECAL)
Metabolic Enzymes PMEA may interact with enzymes involved in lipid metabolism beyond its own synthesis or degradation.Activity-Based Protein Profiling (ABPP)

Exploration of Undiscovered Metabolic Pathways

The biological activity of a lipid mediator is tightly controlled by its synthesis and degradation. For PMEA, the precise enzymatic pathways governing its cellular concentration are largely uncharacterized. While the metabolism of PEA involves enzymes such as N-acyl phosphatidylethanolamine (B1630911) phospholipase D (NAPE-PLD) for synthesis and Fatty Acid Amide Hydrolase (FAAH) or N-acylethanolamine-hydrolyzing acid amidase (NAAA) for degradation, the N-methyl group on PMEA may alter its substrate specificity for these enzymes. nih.gov

The future of metabolic pathway discovery lies in the application of advanced mass spectrometry-based lipidomics and stable isotope tracing.

Key Emerging Approaches:

Untargeted and Targeted Lipidomics: High-resolution mass spectrometry allows for the comprehensive profiling of hundreds of lipid species in a biological sample. nih.govresearchgate.net By comparing the lipidomes of cells or tissues under different conditions (e.g., with or without a stimulus that elevates PMEA), researchers can identify novel metabolites and associated pathway intermediates. nih.govnih.gov

Stable Isotope Tracing: This powerful technique involves introducing PMEA that has been synthesized with heavy isotopes (e.g., ¹³C or ¹⁵N) into a biological system. researchgate.net Mass spectrometry can then be used to track the fate of the labeled atoms as PMEA is metabolized. This provides definitive evidence of the metabolic products derived from PMEA and can help calculate the flux through different enzymatic pathways. researchgate.net This approach would be critical to determine if PMEA is a metabolic precursor to other signaling molecules or if it is solely a degradation product.

These methods will be instrumental in identifying the specific synthases and hydrolases for PMEA and discovering whether alternative, currently unknown metabolic routes exist.

Enzyme Family Known Role in NAE Metabolism Key Question for PMEA
NAPE-PLD Synthesizes NAEs from N-acyl-phosphatidylethanolamines. nih.govIs N-methyl-NAPE a substrate for NAPE-PLD to produce PMEA?
FAAH Degrades various fatty acid amides, including PEA. nih.govDoes the N-methyl group on PMEA inhibit or enhance its hydrolysis by FAAH?
NAAA An acid amidase that preferentially hydrolyzes PEA. nih.govIs PMEA a substrate for NAAA?
CYP450 Enzymes Can oxidize other NAEs to create new signaling molecules.Does PMEA undergo oxidation by cytochrome P450 enzymes to generate novel bioactive metabolites?

Development of Advanced Research Models for Pathway Dissection

To translate molecular findings into physiological understanding, research must move beyond conventional submerged cell cultures to models that better recapitulate human biology. The development of three-dimensional (3D) culture systems and the precise manipulation of genes are at the forefront of this effort.

Key Emerging Models:

Organoids: These are 3D, self-organizing structures grown from stem cells that mimic the architecture and cellular complexity of a specific organ (e.g., liver, intestine, or brain). cherrybiotech.comnih.gov Using organoid models allows researchers to study the cell-type-specific metabolism and signaling of PMEA in a more physiologically relevant context. cherrybiotech.comnih.gov For example, liver organoids could be used to investigate PMEA's role in hepatic lipid metabolism. nih.gov

CRISPR-Cas9 Gene Editing: This revolutionary technology allows for the precise and efficient editing of the genome. nih.gov Researchers can use CRISPR to knock out or modify genes encoding the candidate receptors or metabolic enzymes for PMEA in specific cell types or organoids. yale.edunih.gov Observing the resulting functional changes provides direct evidence of a gene's role in the PMEA signaling pathway. The development of newer systems like CRISPR-Cas12a further expands the ability to assess multiple genetic changes simultaneously. yale.edu

The combination of organoid technology and CRISPR-based gene editing provides an unprecedented platform for dissecting the function of PMEA with high precision and human relevance.

Model System Advantages for PMEA Research Limitations
2D Cell Culture High-throughput, cost-effective, easy to manipulate.Lacks tissue architecture and cell-cell interactions.
Animal Models (e.g., Mouse) Systemic in vivo physiology, complex biological responses.Potential species differences in metabolism and targets.
Organoids Human-derived, preserves tissue architecture, allows for cell-type specific studies. nih.govLacks systemic circulation and inter-organ crosstalk.
Organ-on-a-Chip Incorporates microfluidics to mimic blood flow and can connect different organoid types. cherrybiotech.comTechnically complex, lower throughput.

Interdisciplinary Approaches in Lipid Signaling Research

Unraveling the complexities of a single lipid signaling molecule like PMEA requires a convergence of expertise from multiple scientific disciplines. The future of this research is not siloed but collaborative, integrating advanced chemistry, cell biology, and computational science.

Chemical Biology: Chemists are essential for designing and synthesizing the sophisticated tools needed for discovery, such as the affinity probes for target identification and the isotopically labeled standards for metabolic studies. researchgate.net

Systems Biology: Biologists will employ advanced models like CRISPR-edited organoids to generate vast datasets on the functional effects of PMEA.

Computational Biology & Bioinformatics: The large-scale datasets generated from chemoproteomics and lipidomics require powerful computational tools and machine learning algorithms to analyze. nih.govnih.gov These approaches can identify subtle patterns, predict protein-ligand interactions, and build comprehensive models of the PMEA signaling network.

By integrating these fields, researchers can move from identifying a single target or pathway to understanding how PMEA functions within the broader network of cellular signaling. This holistic, systems-level understanding is the ultimate goal and represents the next major phase in lipid signaling research.

Q & A

Q. What are the recommended analytical techniques for confirming the purity and structural identity of Palmitamide MEA in synthetic preparations?

To ensure accurate characterization, researchers should employ a combination of spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm the presence of characteristic peaks, such as the ethanolamide proton (δ 3.4–3.6 ppm) and the carbonyl carbon (δ 170–175 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS can verify the molecular ion peak at m/z 299.49 (C18_{18}H37_{37}NO2_2) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity using a C18 column with UV detection at 210–220 nm; impurities should be <1% for research-grade samples .
  • Elemental Analysis : Validate empirical formula consistency (e.g., C: 72.18%, H: 12.44%, N: 4.68%) .

Table 1: Key Physicochemical Properties

PropertyValueReference
CAS Registry Number544-31-0
Molecular FormulaC18_{18}H37_{37}NO2_2
Molecular Weight299.49 g/mol
FunctionAntistatic agent, viscosity control

Q. How can researchers synthesize Palmitamide MEA with high yield and reproducibility?

A standard protocol involves reacting palmitic acid chloride with monoethanolamine under controlled conditions:

  • Reaction Setup : Mix equimolar palmitic acid chloride and monoethanolamine in anhydrous dichloromethane at 0–5°C under nitrogen .
  • Purification : Isolate the product via vacuum filtration, followed by recrystallization from ethanol/water (70:30 v/v) .
  • Yield Optimization : Maintain pH 7–8 during reaction to minimize hydrolysis; yields typically range 85–92% .
  • Quality Control : Monitor reaction completion using thin-layer chromatography (TLC) with hexane:ethyl acetate (3:1) as the mobile phase .

Advanced Research Questions

Q. What experimental models are suitable for studying Palmitamide MEA’s interaction with epidermal lipid bilayers?

Researchers should combine in vitro and ex vivo models:

  • Liposome Assays : Prepare synthetic lipid bilayers containing ceramides, cholesterol, and free fatty acids (1:1:1 ratio) to mimic stratum corneum structure. Use fluorescence anisotropy to assess Palmitamide MEA’s impact on membrane fluidity .
  • Human Skin Equivalents : Employ 3D-reconstructed epidermis models (e.g., EpiDerm™) to evaluate barrier repair kinetics via transepidermal water loss (TEWL) measurements .
  • Confocal Microscopy : Label Palmitamide MEA with a fluorescent probe (e.g., Nile Red) to visualize its localization in lipid domains .

Q. How can contradictions between in vitro and in vivo toxicity data for Palmitamide MEA be resolved?

Conflicting results often arise from differences in exposure duration, concentration, and model systems. Methodological strategies include:

  • Dose-Response Studies : Compare no-observed-adverse-effect levels (NOAEL) across models. For example, in vitro irritation assays (e.g., EpiSkin™) may show low irritation (<10% cell viability loss at 1 mM), while in vivo data suggest restrictions for leave-on products .
  • Meta-Analysis : Systematically review existing data using tools like RevMan to quantify heterogeneity (I2^2 statistic) and adjust for confounding variables (e.g., solvent carriers) .
  • Mechanistic Studies : Investigate metabolic pathways using LC-MS/MS to identify potential bioactive metabolites in human keratinocytes .

Table 2: Conflicting Toxicity Data

Study TypeFindingsReference
In vitroLow irritation potential
In vivoPotential restrictions in leave-on products
EpidermalNatural component, no adverse effects

Q. What statistical approaches are recommended for analyzing Palmitamide MEA’s effects on lipid barrier function?

  • Multivariate Regression : Assess correlations between Palmitamide MEA concentration and barrier metrics (e.g., TEWL, ceramide composition) while controlling for covariates like pH and humidity .
  • Principal Component Analysis (PCA) : Reduce dimensionality in lipidomic datasets to identify key variables influenced by Palmitamide MEA treatment .
  • Power Analysis : Ensure adequate sample size (n ≥ 6 per group) to detect a 15% change in lipid recovery with 80% power (α = 0.05) .

Methodological Notes

  • Reproducibility : Adhere to FAIR data principles by documenting solvent purity (≥99.5%), temperature (±0.5°C), and agitation speed (±5 rpm) in experimental protocols .
  • Data Presentation : Use SI units and report uncertainties (e.g., "yield = 87 ± 3%"). Large datasets (e.g., lipidomic profiles) should be submitted as supplementary files in .csv format .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.